molecular formula C21H30O4 B3266321 17B-ACETOXY-6B-HYDROXY-TESTOSTERONE CAS No. 4223-43-2

17B-ACETOXY-6B-HYDROXY-TESTOSTERONE

Cat. No.: B3266321
CAS No.: 4223-43-2
M. Wt: 346.5 g/mol
InChI Key: UKUUABXIPHZRPY-MKIDGPAKSA-N
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Description

17B-ACETOXY-6B-HYDROXY-TESTOSTERONE is a derivative of testosterone, a primary male sex hormone and anabolic steroid. This compound is known for its unique chemical structure, which includes an acetoxy group at the 17th position and a hydroxy group at the 6th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17B-ACETOXY-6B-HYDROXY-TESTOSTERONE typically involves the acetylation of 6B-HYDROXY-TESTOSTERONE. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques such as recrystallization and column chromatography to obtain the final product with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

17B-ACETOXY-6B-HYDROXY-TESTOSTERONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

17B-ACETOXY-6B-HYDROXY-TESTOSTERONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 17B-ACETOXY-6B-HYDROXY-TESTOSTERONE involves its interaction with androgen receptors in the body. Upon binding to these receptors, the compound can modulate gene expression and influence various physiological processes. The acetoxy and hydroxy groups play a crucial role in its binding affinity and activity .

Comparison with Similar Compounds

Similar Compounds

    6B-HYDROXY-TESTOSTERONE: Lacks the acetoxy group at the 17th position.

    TESTOSTERONE ACETATE: Contains an acetoxy group at the 17th position but lacks the hydroxy group at the 6th position.

    4-ANDROSTEN-6-BETA, 17-BETA-DIOL-3-ONE DIACETATE: Contains acetoxy groups at both the 6th and 17th positions.

Uniqueness

17B-ACETOXY-6B-HYDROXY-TESTOSTERONE is unique due to the presence of both the acetoxy and hydroxy groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[(6R,8R,9R,10S,13S,14S,17S)-6-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O4/c1-12(22)25-19-5-4-15-14-11-18(24)17-10-13(23)6-8-20(17,2)16(14)7-9-21(15,19)3/h10,14-16,18-19,24H,4-9,11H2,1-3H3/t14-,15-,16+,18+,19-,20-,21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKUUABXIPHZRPY-MKIDGPAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@@H]3[C@H]2C[C@H](C4=CC(=O)CC[C@@]34C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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